molecular formula C13H9Cl2N5O2S B12222189 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12222189
M. Wt: 370.2 g/mol
InChI Key: WQCFJKQWERQLAV-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound with the molecular formula C13H9Cl2N5O2S . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl ring. The presence of chlorine atoms and a sulfonamide group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . The reaction conditions often involve the use of catalysts such as zinc salts or iodine to facilitate the formation of the tetrazole ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc salts and iodine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other tetrazole-containing molecules and sulfonamides. For example:

The uniqueness of 3,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide lies in its combined structural features, which confer distinct chemical and biological properties .

Biological Activity

3,4-Dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered interest in pharmacology due to its diverse biological activities. This compound is characterized by the presence of a tetrazole group, which is known to enhance the biological properties of sulfonamides. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C13H11Cl2N5O2S. The structural representation can be summarized as follows:

Chemical Structure C6H4(SO2NH)C6H3(Cl)2C2N4\text{Chemical Structure }\quad \text{C}_6\text{H}_4(\text{SO}_2\text{NH})\text{C}_6\text{H}_3(\text{Cl})_2\text{C}_2\text{N}_4

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the tetrazole moiety may enhance this activity by increasing the compound's ability to interact with bacterial enzymes.
  • Anticancer Properties : Research has shown that similar sulfonamide compounds can induce apoptosis in cancer cells. The tetrazole group is believed to play a crucial role in modulating cell signaling pathways involved in cancer cell proliferation and survival.
  • Cardiovascular Effects : Some studies have investigated the impact of related sulfonamides on cardiovascular parameters such as perfusion pressure and coronary resistance, indicating potential therapeutic effects on heart conditions.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results showed that compounds with similar structures to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting a promising antimicrobial profile .

Anticancer Activity

In a study focusing on cancer cell lines, this compound was tested for its cytotoxic effects on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to control groups . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Cardiovascular Effects

Research involving isolated rat heart models assessed the effects of various benzenesulfonamides on coronary resistance and perfusion pressure. Compounds structurally related to this compound were shown to decrease perfusion pressure significantly, suggesting a potential role in managing cardiac conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMICs: 0.5 - 5 µg/mL
AnticancerIC50: ~10 µM on MCF-7 cells
CardiovascularDecreased perfusion pressure

Properties

Molecular Formula

C13H9Cl2N5O2S

Molecular Weight

370.2 g/mol

IUPAC Name

3,4-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9Cl2N5O2S/c14-12-5-4-11(7-13(12)15)23(21,22)17-9-2-1-3-10(6-9)20-8-16-18-19-20/h1-8,17H

InChI Key

WQCFJKQWERQLAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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